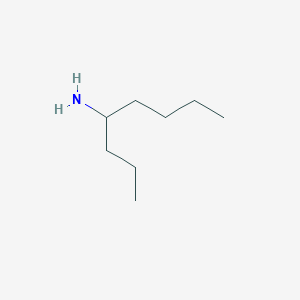

Octan-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

octan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-3-5-7-8(9)6-4-2/h8H,3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBKYMODPYHLAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317820 | |

| Record name | 4-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-33-5 | |

| Record name | 4-Octanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Octan-4-amine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octan-4-amine, a secondary aliphatic amine, presents a simple yet important chemical scaffold. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential synthetic routes. Due to the limited availability of specific experimental data for this compound, this document primarily collates high-quality computed data and presents a representative experimental protocol for its synthesis. The information herein is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may be interested in this molecule for further investigation or as a synthetic intermediate.

Chemical Identity and Structure

This compound, also known as 4-aminooctane, is an organic compound with the chemical formula C₈H₁₉N.[1][2][3][4] Its structure features an eight-carbon aliphatic chain with an amino group attached to the fourth carbon atom. This positioning of the amine group classifies it as a secondary amine. The IUPAC name for this compound is this compound.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Aminooctane, 1-Propylpentylamine |

| CAS Number | 1117-33-5[1] |

| Molecular Formula | C₈H₁₉N[1][2][3][4] |

| Canonical SMILES | CCCCC(CCC)N[1] |

| InChI | InChI=1S/C8H19N/c1-3-5-7-8(9)6-4-2/h8H,3-7,9H2,1-2H3[1] |

| InChIKey | PSBKYMODPYHLAW-UHFFFAOYSA-N[1] |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the literature. Much of the available information is based on computational models. It is described as a colorless to pale yellow liquid with a characteristic amine-like odor.[4] It is expected to be soluble in organic solvents and have limited solubility in water due to its hydrophobic alkyl chain.[4]

Table 2: Computed Physicochemical Properties

| Property | Value |

| Molecular Weight | 129.24 g/mol [1][2][3][4] |

| XLogP3-AA | 2.4 |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 5[1] |

| Topological Polar Surface Area | 26.0 Ų[1] |

| Complexity | 52.5[1] |

| Heavy Atom Count | 9[1] |

Note: The properties listed in Table 2 are computationally derived and should be used as estimates. Experimental verification is recommended.

Synthesis and Characterization

Representative Experimental Protocol: Reductive Amination of Octan-4-one

Objective: To synthesize this compound from octan-4-one via reductive amination.

Materials:

-

Octan-4-one

-

Ammonia (B1221849) (or an ammonium (B1175870) salt like ammonium acetate)

-

A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)

-

An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Hydrochloric acid (for salt formation and purification, optional)

-

Sodium hydroxide (B78521) (for neutralization)

-

Dichloromethane or other suitable organic solvent for extraction

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Methodology:

-

Imine Formation: Dissolve octan-4-one in the chosen solvent (e.g., methanol). Add a molar excess of the ammonia source (e.g., ammonium acetate). Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is significant, add the reducing agent portion-wise to the reaction mixture. If using sodium cyanoborohydride or sodium triacetoxyborohydride, the reaction is typically carried out at room temperature. If catalytic hydrogenation is the chosen method, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a catalyst like palladium on carbon (Pd-C).

-

Work-up: After the reaction is complete (as indicated by TLC or GC-MS), quench the reaction by carefully adding water. If the reaction was acidic, neutralize the mixture with a base (e.g., sodium hydroxide solution). Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic extracts and wash with brine.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude this compound can be further purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic N-H stretches of the amine group.

-

Biological Activity and Signaling Pathways

As of the current literature, there is no specific information available regarding the biological activity or involvement of this compound in any signaling pathways. Simple aliphatic amines are generally not associated with high-affinity interactions with biological receptors unless they are part of a more complex pharmacophore. Any biological effects would likely be non-specific and related to their basicity and lipophilicity. Researchers investigating the biological effects of this compound would be exploring a novel area of study.

Safety and Handling

As with any amine, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is expected to be a skin and eye irritant. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a simple secondary amine with a well-defined chemical structure. While specific experimental data on its properties are limited, computational data provides useful estimates for its physicochemical characteristics. Its synthesis can be achieved through established methods like reductive amination. The lack of information on its biological activity presents an opportunity for novel research. This guide serves as a starting point for scientists and researchers, providing the essential information needed for the synthesis, handling, and further investigation of this compound.

References

A Technical Guide to the Synthesis of Octan-4-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the primary synthesis pathways for Octan-4-amine (CAS No: 1117-33-5), a key aliphatic amine.[1][2][3][4] The guide details several established methodologies, including Reductive Amination of Octan-4-one via the Leuckart reaction and catalytic hydrogenation, as well as the Ritter reaction from octan-4-ol. For each pathway, this guide presents detailed experimental protocols, a summary of quantitative data where available, and visual diagrams of the reaction mechanisms and workflows to facilitate comprehension and application in a research and development setting.

Introduction

This compound is an eight-carbon primary aliphatic amine with the amino group located on the fourth carbon atom of the octane (B31449) chain.[1][4] Its structure makes it a valuable intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. This guide focuses on the most practical and established chemical reactions for its preparation in a laboratory setting. The primary retrosynthetic disconnection points to octan-4-one or octan-4-ol as logical starting materials.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through the reductive amination of its corresponding ketone, octan-4-one, or via the Ritter reaction from the corresponding alcohol, octan-4-ol.

Pathway 1: Reductive Amination of Octan-4-one

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[5][6] This method is highly versatile and can be performed using various reagents and conditions. The overall transformation involves the reaction of octan-4-one with an ammonia (B1221849) source to form an imine, which is subsequently reduced to the target amine.[7]

The Leuckart reaction is a specific type of reductive amination that utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen donor and the reducing agent.[8] This one-pot reaction is driven by high temperatures, typically between 120°C and 200°C.[8][9] The mechanism involves the formation of an N-formyl intermediate, which is then hydrolyzed, usually under acidic conditions, to yield the final primary amine.[9] This method is advantageous as it avoids the need for separate, often expensive, reducing agents or high-pressure hydrogenation equipment.[9]

Experimental Protocol: Leuckart Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine octan-4-one (1.0 eq) with an excess of ammonium formate (3.0-5.0 eq).[10] Alternatively, formamide can be used.[8]

-

Heating: Heat the reaction mixture to a temperature of 160-185°C.[8][9] The reaction is typically run neat (without solvent).

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed. This may take several hours.

-

Hydrolysis: Cool the reaction mixture. Add a solution of hydrochloric acid (e.g., 20% HCl) and heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate N-formyl amide.[9][10]

-

Work-up: After cooling, make the solution basic (pH > 12) by the careful addition of a strong base (e.g., NaOH solution).

-

Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation.

This pathway involves the reduction of the imine intermediate using hydrogen gas in the presence of a metal catalyst.[11] This is a clean and efficient method, often providing high yields with water as the only byproduct.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: To a solution of octan-4-one (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or ethanol), add an ammonia source (e.g., a solution of ammonia in methanol).

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel (5-10 wt%) or Palladium on carbon (Pd/C).[11]

-

Hydrogenation: Transfer the mixture to a high-pressure autoclave (e.g., a Parr hydrogenator).[11] Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (e.g., to 600 psig).[11]

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40°C) until hydrogen uptake ceases.[11]

-

Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound, which can be purified by distillation.

Pathway 2: Ritter Reaction

The Ritter reaction provides a pathway to amines from alcohols or alkenes via an amide intermediate.[12][13] For the synthesis of this compound, octan-4-ol would be the logical starting material. The reaction proceeds by forming a carbocation from the alcohol in a strong acid, which is then trapped by a nitrile (e.g., acetonitrile) to form a nitrilium ion. Subsequent hydrolysis yields an N-alkyl amide, which can then be hydrolyzed to the desired primary amine.[14][15]

Experimental Protocol: Ritter Reaction

-

Reaction Setup: In a flask equipped with a stirrer and an addition funnel, cool a mixture of acetonitrile (B52724) (used as both reagent and solvent) and concentrated sulfuric acid (2.0-3.0 eq) in an ice bath.

-

Substrate Addition: Slowly add octan-4-ol (1.0 eq) to the stirred, cold acid-nitrile mixture while maintaining a low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Amide Isolation: Neutralize the solution with a base (e.g., NaOH) and extract the N-(octan-4-yl)acetamide with an organic solvent. Dry and concentrate the organic phase to isolate the intermediate amide.

-

Hydrolysis: Subject the isolated amide to basic hydrolysis by refluxing with an aqueous solution of a strong base (e.g., NaOH or KOH) until the amide is fully consumed.

-

Final Isolation: Cool the hydrolysis mixture and extract the resulting this compound with an organic solvent. Purify by distillation.

Quantitative Data Summary

Quantitative data for the direct synthesis of this compound is not extensively detailed in readily available literature. The following table provides representative yields for analogous aliphatic amines prepared by the described methods. These values serve as an estimate for process optimization.

| Pathway | Substrate | Reagents | Product | Yield (%) | Purity (%) | Reference |

| Leuckart Reaction | Aliphatic Ketones | Ammonium Formate | Primary Aliphatic Amines | Generally Good | >95% (after purification) | [10] |

| Catalytic Amination | n-Octanol | NH₃, H₂, Ni Catalyst | n-Octylamine | ~95 | >99% | [16] |

| Ritter Reaction | tert-Butanol | HCN, H₂SO₄ | tert-Butylamine | High | N/A | [12] |

Note: The data presented are for analogous compounds and reactions, intended to provide a general expectation of reaction efficiency.

Conclusion

The synthesis of this compound is achievable through several robust and well-established organic transformations. The most direct route is the reductive amination of octan-4-one. The Leuckart-Wallach reaction offers a simple, one-pot method without the need for specialized high-pressure equipment, while catalytic hydrogenation provides a cleaner, high-yield alternative. The Ritter reaction presents a viable pathway starting from octan-4-ol. The selection of a specific pathway will depend on the availability of starting materials, required purity, scalability, and the equipment available in the laboratory. The protocols and data provided in this guide serve as a foundational resource for researchers undertaking the synthesis of this compound and related aliphatic amines.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1117-33-5 | BAA11733 | Biosynth [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 4-Octanamine | C8H19N | CID 11073446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. benchchem.com [benchchem.com]

- 12. Ritter reaction - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. Ritter Reaction [organic-chemistry.org]

- 16. CN102070460A - Method for synthesizing n-octyl amine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Mechanism of Action of Molecules Incorporating the Octan-4-amine Moiety

Disclaimer: The following guide addresses the mechanism of action for various chemical compounds that feature the octan-4-amine chemical structure. It is important to note that "this compound" as a standalone simple aliphatic amine does not have a well-documented, specific pharmacological mechanism of action in the available scientific literature. The biological activity of molecules containing this moiety is determined by the overall structure of the compound. This guide will focus on specific examples found in research and patent literature where the this compound substructure is part of a larger, biologically active molecule.

Introduction

The this compound moiety is a structural component that can be incorporated into a diverse range of larger molecules to confer specific pharmacological properties. Its aliphatic nature can influence physicochemical properties such as lipophilicity, which in turn affects membrane permeability and interaction with biological targets. This guide explores the mechanisms of action of several compounds containing the this compound substructure, with a primary focus on 1-Azabicyclo[2.2.2]this compound, for which the most detailed public information is available.

1-Azabicyclo[2.2.2]this compound: A Dual-Action Neuromodulator

1-Azabicyclo[2.2.2]this compound, also known as quinuclidin-4-amine, is a bicyclic compound whose mechanism of action involves the modulation of specific neurotransmitter receptor systems.[1] Its rigid structure likely contributes to its specific binding to and interaction with its molecular targets. The primary mechanisms of action identified are neurokinin receptor antagonism and positive allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1]

Neurokinin Receptor Antagonism

1-Azabicyclo[2.2.2]this compound acts as an antagonist at neurokinin receptors, specifically NK1 and NK2.[1] These receptors are G-protein coupled receptors (GPCRs) that are typically activated by the endogenous tachykinin neuropeptides, Substance P and Neurokinin A. By competitively binding to these receptors, the compound blocks the downstream signaling cascades that are involved in pain transmission, inflammation, and mood regulation.[1]

Caption: Antagonistic action on Neurokinin receptors.

Positive Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 1-Azabicyclo[2.2.2]this compound have been shown to act as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors, with a noted selectivity for the α3β2 subtype.[1] As a PAM, the compound does not directly activate the receptor but binds to an allosteric site, separate from the acetylcholine binding site. This binding enhances the receptor's response to acetylcholine, leading to an increased influx of cations (primarily Na⁺ and Ca²⁺) and potentiation of cholinergic signaling. This mechanism is of interest for treating cognitive deficits.[1]

Caption: Positive allosteric modulation of nAChRs.

Quantitative Data

The available literature provides a qualitative description of the biological activities of 1-Azabicyclo[2.2.2]this compound and its derivatives. Specific quantitative data, such as binding affinities (Ki) or efficacy values (EC₅₀, IC₅₀), are not specified in the provided search results.[1]

| Compound/Derivative | Molecular Target | Mechanism of Action | Effect on Signal | Selectivity |

| 1-Azabicyclo[2.2.2]this compound | NK1 Receptor | Competitive Antagonist | Blocks Substance P signaling | Not specified |

| 1-Azabicyclo[2.2.2]this compound | NK2 Receptor | Competitive Antagonist | Blocks Neurokinin A signaling | Not specified |

| 1-Azabicyclo[2.2.2]this compound Derivative | α3β2 nAChR | Positive Allosteric Modulator | Up to 2-fold increase in ACh signal | High |

| Other Analogs | α7 nAChR | Positive Allosteric Modulator | Moderate increase in ACh signal | Variable |

Other Compounds Incorporating the this compound Moiety

The this compound structure is a component in various other molecules with diverse biological activities, highlighting its role as a structural scaffold.

-

N-benzylthis compound: This compound is suggested to have potential as a neuropharmacological agent, possibly through the inhibition of monoamine oxidases (MAO-A and MAO-B), and as an antimicrobial agent.[2] However, the data presented in the search results for this specific compound are described as plausible and hypothetical for illustrative purposes.[2]

-

(1S,5R)-6,8-dioxabicyclo[3.2.1]this compound: This molecule is noted for its potential to interact with biological targets like enzymes or receptors, but specific mechanisms have not been elucidated in the provided documents.[3]

-

Patented Compounds: The this compound substructure appears in numerous patents for complex molecules designed as inhibitors of Janus kinases (JAKs), particularly JAK3, and as targeting agents for the asialoglycoprotein receptor (ASGPR) on hepatocytes for liver-specific drug delivery.[4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of "this compound" itself are not available. However, based on the described mechanisms for 1-Azabicyclo[2.2.2]this compound, generalized methodologies for assessing its activity are outlined below.

General Protocol: Radioligand Binding Assay for NK1 Receptor Antagonism

This protocol provides a general workflow to determine the binding affinity of a test compound for the NK1 receptor.

Caption: Workflow for NK1 receptor binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues known to express the target receptor (e.g., CHO cells transfected with human NK1 receptor) in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]Substance P), and a range of concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand, while unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

General Protocol: Electrophysiology Assay for nAChR Positive Allosteric Modulation

This protocol outlines a general method using two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes to assess PAM activity at nAChRs.

Caption: Workflow for nAChR modulation assay.

Methodology:

-

Oocyte Preparation: Surgically remove oocytes from a Xenopus laevis frog and inject them with a mixture of cRNA encoding the desired nAChR subunits (e.g., α3 and β2).

-

Expression: Incubate the injected oocytes in a suitable medium for several days to allow for the translation and assembly of functional receptors on the oocyte membrane.

-

Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for measuring membrane potential and one for injecting current.

-

Voltage Clamp: Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a fixed value (e.g., -70 mV).

-

Agonist Application: Apply a low, sub-maximal concentration of acetylcholine (e.g., EC₁₀) to elicit a baseline inward current response.

-

PAM Co-application: After a washout period, co-apply the same EC₁₀ concentration of acetylcholine along with the test compound (the potential PAM).

-

Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of the test compound. A significant increase in the current amplitude upon co-application indicates positive allosteric modulation. Quantify the effect by calculating the fold-potentiation at various concentrations of the PAM.

Conclusion

The mechanism of action of compounds containing an this compound moiety is not uniform but is instead dictated by the overall molecular architecture. As demonstrated by 1-Azabicyclo[2.2.2]this compound, incorporating this substructure into a rigid bicyclic system can lead to specific interactions with CNS targets such as neurokinin and nicotinic acetylcholine receptors. In other contexts, it serves as a component in molecules designed for oncology, infectious diseases, and targeted drug delivery. Future research into novel compounds incorporating the this compound structure will likely continue to reveal a wide array of pharmacological activities and therapeutic potentials.

References

- 1. 1-Azabicyclo[2.2.2]this compound dihydrochloride | 18339-49-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride [smolecule.com]

- 4. US10813942B2 - Substituted-6,8-dioxabicyclo[3.2.1]octane-2,3-diol compounds as targeting agents of ASGPR - Google Patents [patents.google.com]

- 5. US12077533B2 - Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides - Google Patents [patents.google.com]

Unraveling the Biological Activity of Octan-4-amine: A Technical Guide for Researchers

An In-depth Exploration of Methodologies and Potential Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octan-4-amine, a simple alkylamine with the chemical formula C₈H₁₉N, remains a molecule with largely uncharted biological activities. While its chemical properties are documented, its specific interactions with biological systems are not extensively reported in publicly available literature. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to investigate the biological activity of this compound. It outlines potential biological roles based on its structural characteristics and provides a detailed roadmap of experimental protocols to elucidate its mechanism of action, physiological effects, and potential therapeutic applications. The guide emphasizes robust methodologies, data presentation, and the visualization of experimental workflows and potential signaling pathways.

Introduction

Primary alkylamines are a class of organic compounds characterized by the presence of an amino group attached to a saturated carbon atom. While some complex amines have well-defined biological roles, the specific physiological functions of simpler alkylamines like this compound are not well understood. Structurally, its eight-carbon chain suggests potential interactions with lipophilic environments, such as cell membranes, which could influence the function of membrane-bound proteins like receptors and ion channels. This guide provides a framework for the systematic investigation of the biological activities of this compound.

Potential Biological Activities and Mechanisms of Action

Based on its chemical structure, this compound may exhibit a range of biological activities. As a primary amine, it can act as a weak base and may interact with various biological targets, including:

-

Receptors: G-protein coupled receptors (GPCRs) and ion channels are common targets for molecules with amine functionalities. This compound could act as an agonist, antagonist, or modulator of these receptors.

-

Enzymes: The amino group could interact with the active sites of enzymes, potentially leading to inhibition or allosteric modulation.

-

Transporters: It might serve as a substrate or inhibitor for neurotransmitter or organic cation transporters.

Experimental Protocols for Assessing Biological Activity

A multi-faceted approach is essential to comprehensively characterize the biological activity of this compound. This section details key experimental protocols that can be employed.

Receptor Binding Assays

Receptor binding assays are crucial for identifying and characterizing the interaction of a ligand with its receptor.[1][2][3][4]

Objective: To determine the binding affinity of this compound to a panel of known receptors.

Methodology: Radioligand Binding Assay [1][3]

-

Receptor Preparation: Membranes from cells expressing the target receptor are prepared.

-

Assay Setup: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using filtration through glass fiber filters.[1]

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration required to displace 50% of the radiolabeled ligand. The inhibition constant (Ki) can then be calculated from the IC50 value.[2]

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Cell-Based Functional Assays

Cell-based assays are essential to determine the functional consequences of this compound binding to a target, such as receptor activation or inhibition.[5][6][7][8][9]

Objective: To assess the effect of this compound on cellular signaling pathways.

Methodology: cAMP Assay for GPCRs

-

Cell Culture: Cells expressing the target GPCR are cultured.

-

Compound Treatment: The cells are treated with varying concentrations of this compound.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular components.

-

cAMP Measurement: The concentration of cyclic AMP (cAMP) is measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

Data Analysis: The dose-response curve is plotted to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Potential Signaling Pathway Modulation by an Alkylamine

Caption: A potential GPCR signaling pathway modulated by this compound.

In Vivo Studies

In vivo studies are necessary to understand the physiological effects of this compound in a whole organism.

Objective: To evaluate the systemic effects and potential toxicity of this compound.

Methodology: General Protocol for In Vivo Assessment in Rodents

-

Animal Model: Select an appropriate animal model (e.g., mice or rats).

-

Dose-Range Finding Study: Administer a range of doses of this compound to determine the maximum tolerated dose.

-

Pharmacokinetic Studies: Administer a single dose and collect blood samples at various time points to determine the absorption, distribution, metabolism, and excretion (ADME) profile.

-

Pharmacodynamic Studies: Administer the compound and monitor for specific physiological or behavioral changes relevant to the hypothesized mechanism of action.

-

Toxicology Studies: Conduct acute and chronic toxicity studies to assess the safety profile of the compound.

Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data that would be generated from the proposed experiments. As there is no publicly available data for this compound, these tables are for illustrative purposes.

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Radioligand | Ki (nM) | n |

| Receptor A | [³H]-Ligand X | Value | 3 |

| Receptor B | [¹²⁵I]-Ligand Y | Value | 3 |

| Receptor C | [³H]-Ligand Z | Value | 3 |

| Ki: Inhibition constant; n: number of independent experiments. |

Table 2: Functional Activity of this compound in Cell-Based Assays

| Assay Type | Cell Line | EC50 / IC50 (µM) | Emax (%) | n |

| cAMP Assay (Agonist) | HEK293-Receptor A | Value | Value | 3 |

| Calcium Flux Assay | CHO-Receptor B | Value | Value | 3 |

| Reporter Gene Assay | HeLa-Receptor C | Value | Value | 3 |

| EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Emax: Maximum effect; n: number of independent experiments. |

Conclusion

While the biological activity of this compound is currently not well-defined, its chemical structure suggests the potential for interactions with various biological targets. This guide provides a comprehensive framework for researchers to systematically investigate its pharmacological profile. By employing the detailed experimental protocols outlined, including receptor binding assays, cell-based functional assays, and in vivo studies, the scientific community can begin to elucidate the mechanism of action, physiological effects, and potential therapeutic applications of this simple yet intriguing molecule. The structured approach to data acquisition and presentation will be crucial in building a clear and robust understanding of the biological role of this compound.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]

- 6. njbio.com [njbio.com]

- 7. twistbioscience.com [twistbioscience.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. nuvisan.com [nuvisan.com]

The Discovery and Synthesis of Octan-4-amine: A Technical Guide

Introduction

Octan-4-amine, a primary aliphatic amine, has found utility in various chemical and pharmaceutical research areas. Its structure, featuring an amino group on the fourth carbon of an eight-carbon chain, imparts specific physical and chemical properties that make it a valuable building block in organic synthesis and a subject of study in medicinal chemistry. While a singular, seminal publication marking the definitive "discovery" of this compound is not readily identifiable in the historical chemical literature, its synthesis falls within the broader development of methods for preparing primary amines that burgeoned in the late 19th and early 20th centuries. This guide provides an in-depth technical overview of the plausible historical and modern synthetic routes to this compound, detailed experimental protocols, and a summary of its chemical properties.

Plausible Historical Context of Synthesis

The initial synthesis of this compound likely emerged from the systematic application of newly discovered reactions for the formation of carbon-nitrogen bonds. The development of methods to introduce amino groups into aliphatic chains was a significant focus of organic chemists during a period of rapid expansion in the field. Key reactions that could have been employed for the first synthesis of this compound include the reductive amination of the corresponding ketone, 4-octanone (B1346966), and various rearrangement reactions of carboxylic acid derivatives.

Synthetic Methodologies

Several established synthetic routes are applicable for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex syntheses.

Reductive Amination of 4-Octanone

Reductive amination is a widely used and versatile method for the synthesis of amines.[1][2][3][4][5] This approach involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of a primary amine like this compound, ammonia (B1221849) is used as the nitrogen source. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the amine.

Experimental Protocol: Reductive Amination of 4-Octanone

-

Materials: 4-octanone, ammonia (in methanol), sodium cyanoborohydride (NaBH₃CN), methanol (B129727), hydrochloric acid, diethyl ether, sodium hydroxide (B78521).

-

Procedure:

-

A solution of 4-octanone (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

A solution of ammonia in methanol (excess) is added to the flask.

-

Sodium cyanoborohydride (1.5 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.

-

The reaction mixture is then quenched by the slow addition of dilute hydrochloric acid to neutralize excess reducing agent and ammonia.

-

The methanol is removed under reduced pressure. The remaining aqueous layer is washed with diethyl ether to remove any unreacted ketone.

-

The aqueous layer is then basified with a concentrated sodium hydroxide solution until a pH greater than 10 is achieved.

-

The product, this compound, is extracted from the basic aqueous layer with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

-

Purification can be achieved by distillation under reduced pressure.

-

Hofmann Rearrangement of Pentanamide

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann, is a method for converting a primary amide to a primary amine with one fewer carbon atom.[6][7][8][9] This reaction involves treating the amide with bromine or chlorine in a basic solution. The reaction proceeds through an isocyanate intermediate. To synthesize this compound (an 8-carbon amine), the starting material would be nonanamide (B72023) (a 9-carbon amide).

Experimental Protocol: Hofmann Rearrangement of Nonanamide

-

Materials: Nonanamide, bromine, sodium hydroxide, water, diethyl ether.

-

Procedure:

-

A solution of sodium hydroxide in water is prepared in a flask and cooled in an ice bath.

-

Bromine is added slowly to the cold sodium hydroxide solution to form sodium hypobromite (B1234621) in situ.

-

Nonanamide is then added to the freshly prepared sodium hypobromite solution.

-

The reaction mixture is heated to promote the rearrangement. The progress of the reaction can be monitored by the disappearance of the starting amide.

-

Once the reaction is complete, the mixture is cooled, and the product, this compound, is extracted with diethyl ether.

-

The combined organic layers are washed with water, dried over anhydrous potassium carbonate, and the solvent is evaporated to give the crude amine.

-

Further purification is achieved by distillation.

-

Curtius Rearrangement of Nonanoyl Azide (B81097)

The Curtius rearrangement, first defined by Theodor Curtius in 1885, involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine.[10][11][12][13][14] This method is known for its mild conditions and tolerance of a wide range of functional groups. The synthesis of this compound would start from nonanoyl chloride.

Experimental Protocol: Curtius Rearrangement of Nonanoyl Azide

-

Materials: Nonanoyl chloride, sodium azide, acetone (B3395972), water, hydrochloric acid, toluene, sodium hydroxide.

-

Procedure:

-

Nonanoyl chloride is dissolved in acetone and cooled in an ice bath.

-

A solution of sodium azide in water is added dropwise to the stirred solution of nonanoyl chloride. The reaction is stirred for several hours at room temperature to form nonanoyl azide.

-

The nonanoyl azide is extracted with a suitable organic solvent like toluene.

-

The organic solution of nonanoyl azide is then heated. The azide undergoes rearrangement to the corresponding isocyanate with the evolution of nitrogen gas.

-

The isocyanate is then hydrolyzed by heating with aqueous hydrochloric acid.

-

After hydrolysis, the reaction mixture is cooled and basified with sodium hydroxide.

-

The resulting this compound is extracted with an organic solvent, dried, and purified by distillation.

-

Schmidt Reaction of Nonanoic Acid

The Schmidt reaction, reported by Karl Friedrich Schmidt in 1924, is a reaction in which an azide reacts with a carbonyl compound, including a carboxylic acid, under acidic conditions to yield an amine or amide with the expulsion of nitrogen.[15][16][17][18][19] When a carboxylic acid is used, the product is an amine with one less carbon atom.

Experimental Protocol: Schmidt Reaction of Nonanoic Acid

-

Materials: Nonanoic acid, sodium azide, sulfuric acid, chloroform, sodium hydroxide.

-

Procedure:

-

Nonanoic acid is dissolved in chloroform, and concentrated sulfuric acid is added cautiously while cooling the mixture.

-

Sodium azide is added portion-wise to the stirred, cold solution. The reaction is highly exothermic and evolves nitrogen gas, so careful control of the addition rate and temperature is crucial.

-

After the addition is complete, the reaction is stirred at room temperature until the evolution of nitrogen ceases.

-

The reaction mixture is then carefully poured onto crushed ice and made alkaline with a sodium hydroxide solution.

-

The organic layer is separated, and the aqueous layer is extracted with chloroform.

-

The combined organic extracts are washed with water, dried over a suitable drying agent, and the solvent is removed to give the crude this compound.

-

Purification is carried out by distillation.

-

Data Presentation

| Synthesis Method | Starting Material | Key Reagents | Intermediate | Typical Yields | Key Advantages | Key Disadvantages |

| Reductive Amination | 4-Octanone | Ammonia, NaBH₃CN | Imine | 60-85% | High yield, mild conditions | Requires a specific ketone |

| Hofmann Rearrangement | Nonanamide | Bromine, NaOH | Isocyanate | 40-60% | Utilizes readily available amides | Use of toxic bromine, sometimes lower yields |

| Curtius Rearrangement | Nonanoyl Chloride | Sodium Azide | Acyl azide, Isocyanate | 50-75% | Mild conditions, high functional group tolerance | Use of potentially explosive azides |

| Schmidt Reaction | Nonanoic Acid | Sodium Azide, H₂SO₄ | Isocyanate | 50-70% | Direct conversion of carboxylic acids | Use of highly toxic and explosive hydrazoic acid (formed in situ), strongly acidic and exothermic conditions |

Mandatory Visualizations

Caption: Logical flow from the general need for amines to specific synthetic routes for this compound.

Caption: Reaction pathway for the synthesis of this compound via reductive amination.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Curtius Rearrangement [organic-chemistry.org]

- 13. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 14. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Schmidt Reaction [organic-chemistry.org]

- 18. byjus.com [byjus.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Octan-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octan-4-amine, a primary aliphatic amine, serves as a versatile chemical intermediate in various synthetic applications. Its structural characteristics, particularly the position of the amine group on the fourth carbon of an eight-carbon chain, influence its physical and chemical behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. It is important to note that while computed values are available for this compound, some experimental data is reported for its structural isomer, Octan-1-amine. Due to the similarity in their structures, these values can serve as valuable estimates.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₉N | --INVALID-LINK--[1] |

| Molecular Weight | 129.24 g/mol | --INVALID-LINK--[1] |

| Appearance | Colorless to pale yellow liquid | Inferred from related compounds |

| Odor | Amine-like, fishy | Inferred from related compounds[2] |

| Boiling Point | 175-177 °C (for Octan-1-amine) | --INVALID-LINK--[2] |

| Melting Point | -5 to -1 °C (for Octan-1-amine) | --INVALID-LINK-- |

| Density | 0.782 g/mL at 25 °C (for Octan-1-amine) | --INVALID-LINK-- |

Solubility and Partitioning

| Property | Value | Source |

| Water Solubility | Limited; approx. 0.2 - 0.32 g/L at 25 °C (for Octan-1-amine) | --INVALID-LINK--[2] |

| Solubility in Organic Solvents | Soluble in common organic solvents | General knowledge |

| logP (Octanol-Water Partition Coefficient) | 2.4 (Computed) | --INVALID-LINK--[1] |

| pKa (acid dissociation constant of the conjugate acid) | ~10.65 (for Octan-1-amine) | --INVALID-LINK--[3] |

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 4-octanone (B1346966). This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Materials:

-

4-Octanone

-

Ammonia (B1221849) (in a suitable solvent, e.g., ethanol)

-

Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄), or catalytic hydrogenation with H₂ over a catalyst like Raney Nickel or Palladium on carbon (Pd/C))

-

Anhydrous solvent (e.g., ethanol (B145695) or methanol)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

Standard glassware for reaction, workup, and purification (distillation apparatus)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-octanone in the anhydrous solvent.

-

Add a solution of ammonia in the same solvent to the flask. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate.

-

For chemical reduction: Cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., NaBH₄) in portions.

-

For catalytic hydrogenation: Transfer the mixture to a high-pressure reactor (autoclave). Add the hydrogenation catalyst (e.g., Raney Nickel). Pressurize the reactor with hydrogen gas to the appropriate pressure and heat as required.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, quench the reaction carefully (e.g., by the slow addition of water for NaBH₄ reduction).

-

Perform an aqueous workup to remove inorganic salts and byproducts. This typically involves extraction with an organic solvent and washing with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

References

In-depth Technical Guide: Tropane Alkaloid Analogs as Muscarinic Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tropane (B1204802) alkaloid analogs, a class of compounds that have been extensively studied for their potent anticholinergic activity. By acting as antagonists at muscarinic acetylcholine (B1216132) receptors, these molecules have found applications in the treatment of a wide range of conditions, including respiratory diseases, bradycardia, and poisoning by cholinergic agents. This document details their synthesis, structure-activity relationships, and the experimental protocols used to evaluate their efficacy, presenting key quantitative data in a structured format for comparative analysis.

Introduction to Tropane Alkaloid Analogs

Tropane alkaloids are a class of bicyclic [3.2.1] amines, with the parent structure being tropane. A key member of this family is tropine (B42219), a derivative of tropane that contains a hydroxyl group at the third carbon.[1] Tropine serves as a fundamental building block for numerous neurologically active chemicals, most notably the tropane alkaloids.[1] Many of these compounds, particularly the long-acting muscarinic antagonists, are utilized in medicine for their effects on the nervous system.[1] This guide focuses on the synthetic analogs of these naturally occurring compounds and their therapeutic potential as muscarinic receptor antagonists.

Synthesis and Chemical Properties

The synthesis of tropane alkaloid analogs often involves the esterification of the 3-hydroxyl group of tropine or a related tropanol derivative. For instance, the compound SM-25 is an ester formed between tropine and clofibric acid.[1] The chemical properties of these analogs, such as their solubility and stability, are significantly influenced by the nature of the esterifying acid and the stereochemistry of the tropane core.

A general synthetic approach for creating derivatives of secondary amines involves reacting them with various electrophiles to introduce new functional groups. For example, in the synthesis of certain anti-inflammatory hybrids, secondary amines are reacted with other molecules to form amide-sulfamide derivatives.[2] While not direct tropane analogs, these methods highlight common synthetic strategies for modifying amine-containing scaffolds.

Table 1: Physicochemical Properties of Tropine

| Property | Value |

| Molar Mass | 141.214 g·mol−1 |

| Appearance | White hygroscopic crystalline powder or plates |

| Odor | Amine-like |

| Density | 1.045 g/cm3 at 25 °C |

| Melting Point | 64 °C |

| Boiling Point | 233 °C |

| Solubility | Very soluble in water, diethyl ether, ethanol |

Data sourced from[1]

Mechanism of Action and Signaling Pathways

Tropane alkaloid analogs exert their pharmacological effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors. These G-protein coupled receptors are involved in a multitude of physiological processes, and their blockade by antagonists like ipratropium (B1672105) bromide leads to a reduction in smooth muscle contraction and glandular secretion.

Ipratropium bromide, a quaternary amine derivative of atropine, is an anticholinergic agent that inhibits vagally-mediated reflexes by antagonizing the action of acetylcholine.[3] When administered, it has anti-secretory properties and locally inhibits secretions from serous and seromucous glands.[3]

Below is a simplified representation of the signaling pathway modulated by muscarinic receptor antagonists.

Caption: Antagonism of the muscarinic receptor by tropane alkaloid analogs.

Structure-Activity Relationship (SAR)

The biological activity of tropane alkaloid analogs is highly dependent on their three-dimensional structure. Key SAR insights include:

-

The Ester Group: The nature of the substituent at the 3-position is critical for binding affinity and selectivity.

-

The Nitrogen Atom: Quaternization of the nitrogen, as seen in ipratropium bromide, reduces central nervous system penetration and minimizes systemic side effects.[3]

-

Stereochemistry: The stereochemical configuration at the chiral centers of the tropane ring significantly influences receptor binding.

Experimental Protocols

The evaluation of novel tropane alkaloid analogs involves a series of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic profiles.

5.1. Radioligand Binding Assays

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

Protocol:

-

Prepare cell membranes expressing the muscarinic receptor subtype of interest.

-

Incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

5.2. In Vivo Models of Bronchoconstriction

Animal models are used to assess the in vivo efficacy of muscarinic antagonists.

Protocol:

-

Anesthetize an animal (e.g., guinea pig).

-

Administer the test compound via the desired route (e.g., intratracheal, intravenous).

-

Induce bronchoconstriction using a cholinergic agonist (e.g., acetylcholine or methacholine).

-

Measure the changes in airway resistance and lung compliance to determine the bronchoprotective effect of the test compound.

Below is a workflow diagram for a typical drug discovery process for these analogs.

Caption: A generalized workflow for the discovery of novel tropane alkaloid analogs.

Quantitative Data on Biological Activity

The following table summarizes the lethal dose (LD50) data for tropine, providing an indication of its toxicity.

Table 2: Toxicological Data for Tropine

| Route of Administration | Species | LD50 Value |

| Oral | Rat | >2000 mg/kg |

| Intraperitoneal | Mouse | 139 mg/kg |

| Intravenous | Rabbit | >50 mg/kg |

| Intraperitoneal | Mouse | 280 mg/kg |

Data sourced from[1]

In clinical trials for ipratropium bromide nasal solution (0.06%), a statistically significant reduction in rhinorrhea was observed in patients with common colds compared to a vehicle control.[3] Single doses of up to 336 mcg of ipratropium bromide did not significantly affect pupillary diameter, heart rate, or blood pressure.[3]

Conclusion

Tropane alkaloid analogs represent a clinically important class of muscarinic receptor antagonists. Their therapeutic utility is well-established, and ongoing research continues to explore novel derivatives with improved selectivity and pharmacokinetic profiles. The synthetic strategies, experimental protocols, and structure-activity relationships detailed in this guide provide a solid foundation for researchers and drug development professionals working in this area. The continued application of these principles will undoubtedly lead to the discovery of new and improved anticholinergic agents.

References

Potential therapeutic targets of Octan-4-amine

An In-depth Technical Guide to the Potential Therapeutic Targets of Octan-4-amine Derivatives

Disclaimer: Research into "this compound" as a standalone therapeutic agent is limited. This guide focuses on the potential therapeutic targets of two more extensively studied derivatives: 1-Azabicyclo[2.2.2]this compound and N-benzylthis compound . The information regarding N-benzylthis compound is based on plausible applications derived from its structural analogs, as presented in technical guides from chemical suppliers, and should be considered hypothetical until validated by further experimental research.[1]

1-Azabicyclo[2.2.2]this compound

This bicyclic amine has been investigated for its neuropharmacological applications, showing activity at neurokinin and nicotinic acetylcholine (B1216132) receptors.[2]

Therapeutic Target: Neurokinin Receptors (NK1 and NK2)

1-Azabicyclo[2.2.2]this compound acts as a competitive antagonist at neurokinin receptors, particularly NK1 and NK2.[2] By blocking the binding of natural ligands like Substance P and Neurokinin A, it has potential therapeutic applications in managing conditions such as anxiety, depression, and pain syndromes.[2]

The diagram below illustrates the proposed mechanism of action. Substance P (SP), a neuropeptide, is the natural ligand for the NK1 receptor, a G-protein coupled receptor (GPCR). Binding of SP activates the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses, including neuronal excitation and inflammation. 1-Azabicyclo[2.2.2]this compound competitively binds to the NK1 receptor, preventing SP from binding and thereby inhibiting this signaling cascade.

| Compound | Receptor Target | Binding Affinity (Ki) | Mechanism of Action |

| 1-Azabicyclo[2.2.2]this compound | NK1 | Not specified | Competitive antagonist |

| 1-Azabicyclo[2.2.2]this compound | NK2 | Not specified | Competitive antagonist |

| Ezlopitant (a derivative) | Human NK1 | 0.2 nmol/l | Antagonist |

| Data sourced from BenchChem and a study on Ezlopitant.[2][3] |

This protocol is a synthesized representation for determining the binding affinity of a test compound to the NK1 receptor.

-

Cell Culture & Membrane Preparation:

-

Culture human IM-9 cells, which endogenously express NK1 receptors, or CHO cells transfected with the human NK1 receptor.[3][4]

-

Harvest cells by centrifugation and wash with ice-cold buffer (e.g., 20 mmol/l Hepes-Hanks buffer, pH 7.4).[3]

-

Homogenize cells and perform differential centrifugation to isolate the cell membrane fraction. The final pellet is resuspended in an assay buffer.[3] The assay buffer typically contains 50 mM Tris, protease inhibitors (e.g., bacitracin, leupeptin, chymostatin), and 0.02% BSA.[3][5]

-

-

Binding Assay:

-

In assay tubes, combine the cell membrane preparation (e.g., 0.3 mg protein), a radiolabeled NK1 ligand such as [³H]Substance P or [¹²⁵I]BH-Substance P (at a concentration near its Kd, e.g., 0.6 - 1 nmol/l), and varying concentrations of the test compound (1-Azabicyclo[2.2.2]this compound).[3][4][5]

-

For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration (e.g., 1 µM) of unlabeled Substance P.[5]

-

Incubate the mixture for 60-90 minutes at room temperature to allow binding to reach equilibrium.[3][5]

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 1-Azabicyclo[2.2.2]this compound have been shown to act as positive allosteric modulators (PAMs) of nicotinic acetylcholine receptors (nAChRs), with a notable effect on the α3β2 subtype.[6] PAMs do not activate the receptor directly but enhance the effect of the endogenous ligand, acetylcholine (ACh). This modulation suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.[2]

The α3β2 nAChR is a ligand-gated ion channel. When acetylcholine (ACh) binds to its orthosteric site, the channel opens, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which leads to neuronal depolarization. A Positive Allosteric Modulator (PAM) like the 1-azabicyclo[2.2.2]this compound derivative binds to a different site (an allosteric site) on the receptor. This binding event increases the probability or duration of channel opening in response to ACh binding, thereby potentiating the cation influx and enhancing the postsynaptic signal.

| Compound | Receptor Target | Effect on ACh Signal | Selectivity |

| 1-Azabicyclo[2.2.2]this compound derivative | α3β2 nAChR | Up to 2-fold increase | High |

| Other analogs | α7 nAChR | Moderate | Variable |

| (R)-1c (a derivative) | α3β2 nAChR | Up to 4-fold potentiation | High |

| Data sourced from BenchChem and a study on related quinuclidines.[2][6] |

This protocol describes a method for functionally characterizing the activity of compounds on nAChRs expressed in Xenopus oocytes.[6]

-

Oocyte Preparation and Receptor Expression:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Inject the oocytes with cRNA encoding the human nAChR subunits (e.g., α3 and β2).

-

Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

-

Compound Application and Data Acquisition:

-

To measure potentiation (PAM activity), apply a low concentration of acetylcholine (ACh) that elicits a small, stable current (e.g., the EC₁₀ concentration).

-

While applying ACh, co-apply varying concentrations of the test compound (1-Azabicyclo[2.2.2]this compound derivative).

-

Record the changes in inward current. An increase in current amplitude in the presence of the test compound indicates positive allosteric modulation.

-

To measure direct agonist activity, apply the test compound in the absence of ACh and record any elicited current.[6]

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration of the test compound.

-

Calculate the potentiation as a percentage increase over the baseline ACh response.

-

Plot the potentiation against the logarithm of the test compound concentration to determine the EC₅₀ for the modulatory effect.

-

N-benzylthis compound

N-benzylthis compound is a secondary amine whose therapeutic potential is inferred from its structural components: a benzylamine (B48309) moiety, known for CNS activity, and an octylamine (B49996) chain, which suggests possible membrane interactions.[7] The primary hypothesized target is monoamine oxidase.[7]

Therapeutic Target: Monoamine Oxidases (MAO-A and MAO-B)

The benzylamine structure within N-benzylthis compound suggests a potential for the inhibition of monoamine oxidases (MAO-A and MAO-B).[7] MAO enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes is a well-established strategy for treating depression (MAO-A inhibitors) and neurodegenerative disorders such as Parkinson's disease (MAO-B inhibitors).[7][8]

Monoamine oxidase, located on the outer mitochondrial membrane, catalyzes the oxidative deamination of monoamine neurotransmitters. This process converts them into inactive metabolites. By inhibiting MAO, N-benzylthis compound would prevent this degradation, leading to an increased concentration of monoamines in the presynaptic terminal and the synaptic cleft. This enhances neurotransmission by making more neurotransmitters available to bind to postsynaptic receptors.

The following data are presented for illustrative purposes based on the activities of analogous compounds.

| Compound | Target | IC₅₀ (µM) - Plausible | Selectivity Index (MAO-A/MAO-B) |

| N-benzylthis compound | MAO-A | 1.2 | 0.1 |

| N-benzylthis compound | MAO-B | 0.12 | |

| This hypothetical data is sourced from a technical guide by BenchChem.[1] |

This protocol describes a common method for measuring MAO activity and inhibition.[1]

-

Reagent Preparation:

-

Prepare a dilution series of the test compound (N-benzylthis compound) in assay buffer.

-

Prepare recombinant human MAO-A or MAO-B enzyme solutions in buffer.

-

Prepare the MAO substrate (e.g., p-tyramine or a luminogenic substrate).[1]

-

-

Assay Procedure:

-

In a 96-well plate (preferably black for fluorescence assays), add the MAO enzyme, assay buffer, and either the test compound or a vehicle control.[1]

-

Incubate the plate for approximately 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[1]

-

Initiate the enzymatic reaction by adding the MAO substrate to all wells.[1]

-

Incubate for 60 minutes at room temperature.[1] During this time, MAO will process the substrate, producing H₂O₂ as a byproduct.

-

-

Signal Detection:

-

Add a developer solution or detection reagent (containing horseradish peroxidase and a fluorogenic probe like Amplex Red) to terminate the reaction and generate a fluorescent signal.[1] The H₂O₂ produced reacts with the probe to create a fluorescent product (e.g., resorufin).

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm / λem = 585 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition of MAO activity for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Azabicyclo[2.2.2]this compound dihydrochloride | 18339-49-6 | Benchchem [benchchem.com]

- 3. karger.com [karger.com]

- 4. mdpi.com [mdpi.com]

- 5. Evidence for Tonic Activation of NK-1 Receptors during the Second Phase of the Formalin Test in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent Positive Allosteric Modulators of the α3β2 Nicotinic Acetylcholine Receptor by a Chemical Space Walk in ChEMBL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.tocris.com [resources.tocris.com]

- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Octan-4-amine Interactions: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

In silico modeling has emerged as a cornerstone of modern drug discovery, offering a powerful computational lens to predict and analyze molecular interactions. This technical guide provides a comprehensive overview of the methodologies employed in the computational modeling of small molecule-protein interactions, using Octan-4-amine as a representative case study. While specific biological targets of this compound are not extensively documented in publicly available literature, this paper will create a hypothetical modeling scenario against a well-characterized drug target class, the G-protein coupled receptors (GPCRs), to illustrate the complete in silico workflow. This guide details data acquisition and preparation, molecular docking, molecular dynamics simulations, and data analysis, presenting quantitative findings in structured tables and visualizing complex workflows and pathways using Graphviz diagrams. The objective is to equip researchers with the foundational knowledge and detailed protocols necessary to apply these computational techniques in their own drug development pipelines.

Introduction to this compound and In Silico Modeling

This compound is a small organic molecule with the chemical formula C₈H₁₉N.[1][2] Its chemical properties, including a molecular weight of 129.24 g/mol , are well-documented.[1][2] It has been noted for its use as a deuterium (B1214612) label in various studies and as a precursor in chemical synthesis.[1][3] However, its specific interactions with biological macromolecules remain largely unexplored in published research.

In silico modeling provides a robust framework to investigate such potential interactions, accelerating the early phases of drug discovery by identifying and characterizing potential drug targets and lead compounds computationally.[4][5] These methods are particularly valuable when experimental data is scarce, allowing for the generation of testable hypotheses. This guide will walk through a hypothetical in silico investigation of this compound's interaction with a representative GPCR, a common target for a wide range of therapeutics.

Methodologies: A Step-by-Step In Silico Workflow

The in silico modeling of small molecule-protein interactions typically follows a structured workflow, from data preparation to simulation and analysis.

Data Acquisition and Preparation

A critical first step is the meticulous collection and preparation of structural data for both the ligand (this compound) and the protein target (a hypothetical GPCR).[4]

Experimental Protocol: Ligand and Protein Structure Preparation

-

Ligand Structure Acquisition:

-

Obtain the 3D structure of this compound from a chemical database such as PubChem (CID 11073446).[2]

-

Use a molecular modeling software (e.g., Avogadro, ChemDraw) to ensure the correct protonation state at physiological pH (typically 7.4).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

-

Protein Structure Acquisition:

-

Select a representative GPCR structure from the Protein Data Bank (PDB). For this hypothetical study, we will use the structure of the Adenosine A2A receptor (PDB ID: 3EML).

-

Remove any co-crystallized ligands, ions, and water molecules that are not relevant to the binding site of interest.

-

Inspect the protein structure for missing residues or loops. If present, model these missing regions using homology modeling servers (e.g., SWISS-MODEL) or loop prediction tools.

-

Assign protonation states to the protein residues, paying special attention to histidine residues in the binding pocket.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a critical step for understanding binding modes and for virtual screening of compound libraries.

Experimental Protocol: Molecular Docking

-

Binding Site Definition:

-

Identify the putative binding site on the GPCR. This can be based on the location of a co-crystallized ligand in the experimental structure or predicted using binding site detection algorithms.

-

Define a grid box encompassing the binding site to guide the docking algorithm.

-

-

Docking Simulation:

-

Use a molecular docking program such as AutoDock Vina or Glide.

-

Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

-